Cas no 1360891-83-3 (Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate)

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is a halogenated indole derivative with significant utility in pharmaceutical and agrochemical research. The presence of both bromo and fluoro substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The ester group at the 3-position allows for straightforward derivatization, facilitating the synthesis of more complex indole-based compounds. Its well-defined structure and high purity make it suitable for use in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s stability under standard storage conditions ensures reliable performance in synthetic applications.
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate structure
1360891-83-3 structure
Product Name:Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
CAS No:1360891-83-3
MF:C10H7BrFNO2
MW:272.07048535347
CID:4590588
Update Time:2025-10-29

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
    • Methyl 4-Bromo-7-fluoroindole-3-carboxylate
    • SY058888
    • A924789
    • Inchi: 1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3
    • InChI Key: GOJOICPCKSBANS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2=C1C(C(=O)OC)=CN2)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 264
  • XLogP3: 2.7
  • Topological Polar Surface Area: 42.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 384.0±37.0 °C at 760 mmHg
  • Flash Point: 186.0±26.5 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Security Information

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199008374-5g
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
1360891-83-3 97%
5g
1,640.16 USD 2021-06-01
Alichem
A199008374-10g
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
1360891-83-3 97%
10g
2,363.76 USD 2021-06-01
Alichem
A199008374-25g
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
1360891-83-3 97%
25g
4,180.80 USD 2021-06-01
Chemenu
CM333661-1g
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
1360891-83-3 95%+
1g
$411 2021-08-18
eNovation Chemicals LLC
D915781-1g
Methyl 4-Bromo-7-fluoroindole-3-carboxylate
1360891-83-3 95%
1g
$870 2024-07-20
Chemenu
CM333661-1g
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
1360891-83-3 95%+
1g
$407 2023-02-02
Ambeed
A693193-1g
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
1360891-83-3 97%
1g
$411.0 2024-04-24
eNovation Chemicals LLC
D915781-1g
Methyl 4-Bromo-7-fluoroindole-3-carboxylate
1360891-83-3 95%
1g
$870 2025-02-19
eNovation Chemicals LLC
D915781-1g
Methyl 4-Bromo-7-fluoroindole-3-carboxylate
1360891-83-3 95%
1g
$870 2025-02-19

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1360891-83-3)Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
Order Number:A924789
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:41
Price ($):370.0
Email:sales@amadischem.com

Additional information on Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

Recent Advances in the Application of Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (CAS: 1360891-83-3) in Chemical Biology and Pharmaceutical Research

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (CAS: 1360891-83-3) is a fluorinated indole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This compound, characterized by its bromo and fluoro substituents at the 4- and 7-positions of the indole ring, respectively, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes, highlighting its broad applicability in medicinal chemistry.

One of the most notable applications of Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is in the synthesis of small-molecule kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of selective JAK2 inhibitors, which are critical for treating myeloproliferative neoplasms. The bromo substituent at the 4-position facilitates cross-coupling reactions, enabling the introduction of diverse pharmacophores, while the fluoro group enhances metabolic stability. This dual functionality makes the compound a valuable scaffold for structure-activity relationship (SAR) studies.

In addition to its role in kinase inhibitor design, Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate has been employed in antimicrobial research. A recent publication in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel indole-based compounds with potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The electron-withdrawing effects of the fluoro and bromo groups were found to modulate the compound's interaction with bacterial efflux pumps, thereby overcoming resistance mechanisms. These findings underscore the potential of this indole derivative in addressing the global challenge of antibiotic resistance.

Beyond therapeutic applications, Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate has also been utilized in chemical biology as a fluorescent probe. Researchers have leveraged its indole core to design environment-sensitive probes for studying protein-ligand interactions. A 2022 study in ACS Chemical Biology described the synthesis of a turn-on fluorescent probe based on this scaffold, which exhibited significant fluorescence enhancement upon binding to the ATP-binding site of Hsp90. This application highlights the compound's utility in high-throughput screening and target engagement studies.

The synthetic accessibility of Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate further enhances its appeal. Recent advancements in transition-metal-catalyzed cross-coupling reactions have enabled efficient functionalization of the indole core, allowing for rapid diversification. For instance, a 2023 Organic Letters publication detailed a palladium-catalyzed Sonogashira coupling protocol that facilitates the introduction of alkynyl groups at the 4-position, expanding the compound's utility in click chemistry applications.

In conclusion, Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (CAS: 1360891-83-3) represents a multifaceted tool in contemporary chemical biology and pharmaceutical research. Its unique structural features, combined with its synthetic versatility, make it indispensable for drug discovery, antimicrobial development, and probe design. As research continues to uncover new applications for this compound, its role in advancing medicinal chemistry is expected to grow significantly in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1360891-83-3)Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
A924789
Purity:99%
Quantity:1g
Price ($):370.0
Email